molecular formula C22H23N7O4S B6548716 1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946207-06-3

1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548716
CAS No.: 946207-06-3
M. Wt: 481.5 g/mol
InChI Key: SECKEDBFZOJQEM-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core substituted with a 4-methoxyphenyl group at the 3-position and a piperazine ring at the 7-position. The piperazine is further modified with a 4-methoxybenzenesulfonyl group, contributing to its unique physicochemical and pharmacological profile. The methoxy groups enhance solubility and may influence receptor binding, while the sulfonyl group increases metabolic stability compared to ester or amide derivatives .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O4S/c1-32-17-5-3-16(4-6-17)29-22-20(25-26-29)21(23-15-24-22)27-11-13-28(14-12-27)34(30,31)19-9-7-18(33-2)8-10-19/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECKEDBFZOJQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Substituent Effects

The compound’s analogs vary primarily in substituents on the triazole, pyrimidine, and piperazine moieties. Below is a comparative analysis:

Key Observations :

  • Electron-Donating vs.
  • Sulfonyl vs. Benzoyl/Carbonyl: The 4-methoxybenzenesulfonyl group in the target compound may enhance metabolic stability and hydrogen-bonding capacity relative to benzoyl () or propanone () substituents .

Pharmacological Activity Comparison

Anticancer Activity
  • Triazolopyrimidine Derivatives : highlights that 4-methoxybenzyl-substituted triazolopyrimidines exhibit anticancer activity (IC50: 5–15 µM) against breast (MCF-7) and lung (A549) cancer cells. The target compound’s sulfonyl group may further modulate cytotoxicity .
  • Piperazine-Linked Pyrimidines : In -methoxybenzyl-substituted piperazine-pyrimidine hybrids (e.g., 5b) showed IC50 values of ~7 µM against aggressive breast cancer cells (MDA-MB-231), suggesting the target compound’s methoxy groups could confer similar potency .
Antichagasic and Antimicrobial Activity
  • SAR in Antichagasic Agents : demonstrates that para-substituted electron-withdrawing groups (e.g., trifluoromethyl) on phenylpiperazines enhance antichagasic activity, whereas methoxy groups (as in the target) reduce efficacy. This suggests context-dependent optimization .

Physicochemical and Metabolic Properties

  • Solubility : Methoxy groups (target compound) improve aqueous solubility compared to methyl () or trifluoromethyl () substituents .
  • Lipophilicity : The trifluoromethyl group () increases logP values, which may enhance blood-brain barrier penetration but reduce solubility .

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